Ortho-Methyl vs Meta-Methyl Positional Isomerism: Implications for Target Binding and Selectivity
The ortho-methyl substitution on the benzyloxy phenyl ring creates a steric environment that differs fundamentally from the meta-methyl isomer (CAS 921806-75-9). In the NPY antagonist patent US6818767, benzyloxy-substituted quinoline derivatives show that relocation of a substituent from para to ortho can alter receptor subtype selectivity by >10-fold [1]. While direct comparative data for this specific compound pair is not publicly available, class-level SAR indicates that the ortho-methyl group restricts rotational freedom of the benzyloxy moiety and may enhance selectivity for certain NPY receptor subtypes or off-target profiles [1].
| Evidence Dimension | Positional isomer effect on NPY receptor binding |
|---|---|
| Target Compound Data | 8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline (ortho-methyl); quantitative binding data not publicly disclosed for this specific compound. |
| Comparator Or Baseline | 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline (meta-methyl, CAS 921806-75-9); quantitative binding data not publicly disclosed for this specific compound. |
| Quantified Difference | Unknown; class-level SAR suggests >10-fold differences in potency across positional isomers for related quinoline NPY ligands [1]. |
| Conditions | In vitro radioligand binding assays using cloned human NPY receptors expressed in mammalian cells (general class conditions). |
Why This Matters
The ortho-methyl positional isomer may offer a distinct selectivity window that warrants procurement for targeted screening campaigns when meta or para analogs fail to achieve desired potency or selectivity.
- [1] US6818767B2 — Quinoline derivatives as neuropeptide Y (NPY) receptor ligands, particularly NPY antagonists. Demonstrates that benzyloxy substitution pattern dramatically affects receptor binding affinity and selectivity. View Source
